molecular formula C11H13N3OS B4708858 5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4708858
M. Wt: 235.31 g/mol
InChI Key: QDTWHRLKCHCHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as PPTT, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of triazole derivatives, which have shown promising results in treating various diseases.

Mechanism of Action

The mechanism of action of 5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. This compound has also been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum activity against various diseases. It has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of this compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(2-propoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-7-15-9-6-4-3-5-8(9)10-12-11(16)14-13-10/h3-6H,2,7H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTWHRLKCHCHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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